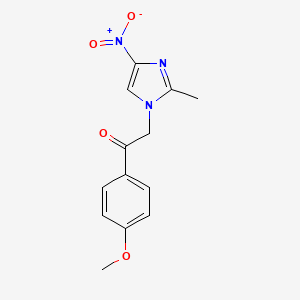

1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one

Übersicht

Beschreibung

1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one is an organic compound that belongs to the class of imidazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Alkylation: The nitrated imidazole is alkylated with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild to moderate temperatures.

Substitution: Sodium ethoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreductive activation under hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.

Tinidazole: Another nitroimidazole with similar antimicrobial properties.

Ornidazole: A nitroimidazole used for its antiparasitic and antibacterial effects.

Uniqueness

1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one is unique due to the presence of the methoxyphenyl group, which may impart different physicochemical properties and biological activities compared to other nitroimidazole derivatives. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Biologische Aktivität

1-(4-Methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one, with the CAS number 300395-93-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The molecular formula of this compound is , and it has a molecular weight of 275.26 g/mol. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values have been reported in various studies:

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of cell wall synthesis |

| Escherichia coli | 31.25 - 125 | Inhibition of nucleic acid synthesis |

The compound showed bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with mechanisms involving the inhibition of protein synthesis and disruption of cell wall integrity .

Antifungal Activity

In addition to its antibacterial effects, this compound also exhibits antifungal activity. The following MIC values were observed against various fungal strains:

| Fungal Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Candida albicans | 16.69 - 78.23 | Fungicidal |

| Fusarium oxysporum | 56.74 - 222.31 | Fungistatic |

The antifungal mechanism appears to involve the inhibition of biofilm formation and disruption of fungal cell membranes .

Anticancer Activity

Preliminary research has indicated potential anticancer properties of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 20 - 40 | Caspase activation |

| MCF-7 (breast cancer) | 30 - 50 | Induction of oxidative stress |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating infections and potentially cancerous conditions:

- Case Study on MRSA Infection : A clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections demonstrated significant improvement in symptoms when treated with this compound, showing a reduction in bacterial load within days .

- Fungal Infection Treatment : In a laboratory setting, the compound was effective against biofilm-forming strains of Candida albicans, indicating its potential use in treating persistent fungal infections resistant to conventional therapies .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-9-14-13(16(18)19)8-15(9)7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGFSXWTQKKMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369509 | |

| Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300395-93-1 | |

| Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.